molecular formula C11H17NO6 B7988880 cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid CAS No. 441298-21-1

cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid

Cat. No.: B7988880
CAS No.: 441298-21-1
M. Wt: 259.26 g/mol
InChI Key: CEWHNBGJGPXFED-KNVOCYPGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid: is a chemical compound with the molecular formula C11H17NO6. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules. The compound features a pyrrolidine ring with two carboxylic acid groups at the 3 and 4 positions and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid typically involves the reaction of a primary amine with a dicarboxylic acid to form a diimide intermediate, which is then oxidized to yield the desired dicarboxylic acid . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like tetrahydrofuran or dichloromethane.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or amines.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Acidic reagents like trifluoroacetic acid or hydrochloric acid are used to remove the Boc group.

Major Products: The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and deprotected pyrrolidine derivatives.

Scientific Research Applications

cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a precursor in the development of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid involves its role as an intermediate in chemical reactions. The Boc protecting group stabilizes the nitrogen atom, allowing for selective reactions at the carboxylic acid groups. Upon deprotection, the free amine can participate in further reactions, such as forming amide bonds with other molecules.

Comparison with Similar Compounds

    trans-N-Boc-pyrrolidine-3,4-dicarboxylic acid: Differing in the spatial arrangement of substituents on the pyrrolidine ring.

    N-Boc-pyrrolidine-2-carboxylic acid: Featuring a single carboxylic acid group at the 2 position.

    N-Boc-pyrrolidine-3-carboxylic acid: With a carboxylic acid group at the 3 position.

Uniqueness: cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid is unique due to its cis-configuration, which can influence the reactivity and selectivity of the compound in chemical reactions. This configuration is often preferred in the synthesis of specific pharmaceuticals and biologically active molecules.

Properties

IUPAC Name

(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3,4-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO6/c1-11(2,3)18-10(17)12-4-6(8(13)14)7(5-12)9(15)16/h6-7H,4-5H2,1-3H3,(H,13,14)(H,15,16)/t6-,7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWHNBGJGPXFED-KNVOCYPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401167443
Record name rel-1-(1,1-Dimethylethyl) (3R,4S)-1,3,4-pyrrolidinetricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401167443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

441298-21-1
Record name rel-1-(1,1-Dimethylethyl) (3R,4S)-1,3,4-pyrrolidinetricarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=441298-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-1-(1,1-Dimethylethyl) (3R,4S)-1,3,4-pyrrolidinetricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401167443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.